An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-Hydroxyquinoline-2-carbaldehyde (8HQC). 8HQC is a derivative of 8-hydroxyquinoline and serves as a critical building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring both a hydroxyl and an aldehyde group, allows it to act as an effective metal ion chelator, a property that underpins its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This document details the prevalent synthetic methodologies, thorough characterization data, and insights into its mechanism of action for professionals engaged in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of 8-Hydroxyquinoline-2-carbaldehyde is presented below. These values are critical for its identification and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1][3] |
| Molecular Weight | 173.17 g/mol | [1][3][4] |
| CAS Number | 14510-06-6 | [1][3] |
| Appearance | Yellow crystalline powder | [5][6] |
| Melting Point | 97-100 °C | [5][7] |
| Solubility | Soluble in DMSO | [1] |
| Purity (HPLC) | ≥98.0% | [3][7] |
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized 8-Hydroxyquinoline-2-carbaldehyde. The following tables summarize the characteristic spectroscopic data.
¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 10.25 | s | 1H | -CHO | [5][8] |
| 9.87 | s | 1H | -CHO | [1] |
| 8.45 (J = 8.5 Hz) | d | 1H | H-3 | [1] |
| 8.35 (J = 8.5 Hz) | d | 1H | Aromatic H | [5][8] |
| 8.18 | s | 1H | Aromatic H | [5][8] |
| 8.09 (J = 8.5 Hz) | d | 1H | Aromatic H | [5][8] |
| 7.66 (t, J = 8.0 Hz) | t | 1H | Aromatic H | [5][8] |
| 7.52–7.21 | m | 4H | Aromatic H | [1] |
| 7.46 (d, J = 8.2 Hz) | d | 1H | Aromatic H | [5][8] |
| 7.31 (d, J = 7.7 Hz) | d | 1H | Aromatic H | [5][8] |
| 5.21 | s | 1H | -OH | [1] |
Infrared (IR) Spectroscopic Data (KBr)
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3250 | O-H stretch | [1] |
| 1685 | C=O stretch | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 8-Hydroxyquinoline-2-carbaldehyde.
Synthesis of 8-Hydroxyquinoline-2-carbaldehyde via Oxidation
The most common and well-documented method for the synthesis of 8-Hydroxyquinoline-2-carbaldehyde is the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂)[1][8].
Materials:
-
2-methylquinolin-8-ol
-
Selenium dioxide (SeO₂)
-
1,4-dioxane
-
Water
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 8-hydroxy-2-methylquinoline (e.g., 4 g, 25 mmol), selenium dioxide (e.g., 3.5 g, 31 mmol), water (3 mL), and 1,4-dioxane or 1,4-diethylene glycol (300 mL) is prepared in a round-bottom flask.[8]
-
The reaction mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal by-products.[5][8]
-
The filtrate is then evaporated under reduced pressure to yield the crude product.[8]
-
The resulting solid is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v) as the eluent.[5][8]
-
The fractions containing the pure product are collected and the solvent is evaporated to afford 8-Hydroxyquinoline-2-carbaldehyde as yellow needle-like crystals. A yield of approximately 90% can be expected.[8]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the product.
-
Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Visualizing Key Processes
The following diagrams illustrate the synthesis pathway, a typical characterization workflow, and a conceptual representation of its biological activity.
Biological Activity and Mechanism of Action
8-Hydroxyquinoline-2-carbaldehyde's biological activity is largely attributed to its ability to chelate metal ions.[1] The hydroxyl and aldehyde groups form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.[1] This chelating property is central to its potential as an anticancer, antimicrobial, and neuroprotective agent.[1][2] For instance, in cancer cells, it can induce apoptosis through mechanisms involving metal ion chelation.[1] As an iron chelator, it also shows promise in neuroprotective applications, particularly in conditions associated with metal ion dysregulation like Alzheimer's disease.[1]
References
- 1. 8-Hydroxyquinoline-2-carboxaldehyde|CAS 14510-06-6 [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8-Hydroxy-2-quinolinecarboxaldehyde | C10H7NO2 | CID 599342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 8-Hydroxyquinoline-2-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 8-ヒドロキシ-2-キノリンカルボキサルデヒド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 8-Hydroxyquinoline-2-carboxaldehyde | 14510-06-6 [chemicalbook.com]
